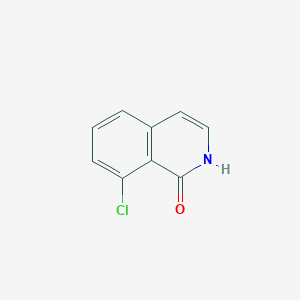
8-Chloroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 8-Chloroisoquinolin-1(2H)-one, they do provide insights into the chemistry of related compounds, particularly those derived from 8-hydroxyquinoline, which can be informative for understanding the properties and reactivity of 8-Chloroisoquinolin-1(2H)-one.
Synthesis Analysis
The synthesis of related compounds, such as 8-hydroxyquinoline derivatives, involves the attachment of various substituents to the quinoline ring. For instance, the synthesis of azacrown ethers substituted with 5-chloro-8-hydroxyquinoline is described, where the chloroquinoline moiety is attached through different positions on the macrocycle, leading to compounds with varying affinities for metal ions . This suggests that the synthesis of 8-Chloroisoquinolin-1(2H)-one could similarly involve strategic functionalization of the isoquinoline ring to achieve desired properties.
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal how different substituents and ligands can influence the geometry and coordination environment around the central metal ion in metal complexes. For 8-Chloroisoquinolin-1(2H)-one, such analyses would be crucial to understand its three-dimensional structure and potential binding sites.
Chemical Reactions Analysis
The reactivity of 8-hydroxyquinoline derivatives with metal ions is a key aspect of their chemistry. For example, azo 8-hydroxyquinoline benzoate selectively detects Hg^2+ and Cu^2+ ions through a distinct color change . Similarly, 8-Chloroisoquinolin-1(2H)-one could potentially act as a ligand for metal ions, forming stable complexes that could be exploited in analytical or pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline derivatives, such as solubility, luminescence, and magnetic properties, have been extensively studied . These properties are influenced by the nature of the substituents and the metal ions they complex with. For 8-Chloroisoquinolin-1(2H)-one, similar studies would be necessary to determine its solubility in various solvents, potential luminescent properties, and its behavior in the presence of different metal ions.
科学的研究の応用
Synthesis of Anticancer Compounds
- 8-Chloroisoquinolin-1(2H)-one is utilized in the synthesis of 1-chloroisoquinolines and 1-aminoisoquinolines with a heterocyclic substituent. These compounds are considered promising for anticancer applications due to their biological properties (Konovalenko et al., 2020).
Spectroscopic Analysis
- The compound is studied through FTIR and FT-Raman spectroscopy, contributing to the understanding of molecular vibrations and structure (Arivazhagan & Krishnakumar, 2005).
Study of Metal Ion Binding
- Research on 8-Chloroisoquinolin-1(2H)-one derivatives like 8-hydroxyquinolines provides insights into how these compounds bind divalent metals like copper and zinc. This knowledge is crucial for applications in analytical and pharmaceutical fields (Summers et al., 2020).
Vibrational Investigation and Quantum Chemical Studies
- Detailed vibrational analysis of 1-Chloroisoquinoline, a related compound, aids in understanding molecular structure and reactivity. These studies are valuable in the field of material sciences (Vidhya et al., 2020).
Optical Properties in Complexes
- Research on chlorobismuthate(III) complexes incorporating 8-hydroxyquinolinium, a derivative, contributes to the knowledge of their structural and optical properties. This is relevant in materials science and photonic applications (Wang & Xu, 2008).
Chemical Reactivity and Synthesis of Ligands
- Studies on 1,3-Dichloroisoquinoline, a structurally similar compound, provide insights into the synthesis of new ligands and the differential reactivity of carbon-chlorine bonds, important for organic synthesis (Ford et al., 1997).
Chemosensor Development
- Derivatives of 8-Chloroisoquinolin-1(2H)-one are used in developing chemosensors for metal ions, demonstrating its utility in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Structural and Spectroscopic Characterization
- The molecular and crystal structure of chloroquinoline complexes, related to 8-Chloroisoquinolin-1(2H)-one, are characterized, providing important data for the field of crystallography (Prout & Wheeler, 1967).
Development of Antimicrobial Agents
- Derivatives like 4-chloro-8-methoxyquinoline-2(1H)-one have been studied for their antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Murugavel et al., 2017).
Synthesis of Novel Catalysts
- 1-Chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, is used in synthesizing novel acyl transfer catalysts, important for chemical synthesis (Chen Pei-ran, 2008).
Metal Ion Determination
- 8-Hydroxyquinoline, a related compound, is employed in the spectrophotometric determination of metal ions, showcasing its application in analytical chemistry (Blanco et al., 1989).
Synthesis and Biological Activity
- Studies on the synthesis and biological activity of 8-Hydroxyquinolines highlight their potential as antimicrobial, anticancer, and antifungal agents (Saadeh et al., 2020).
特性
IUPAC Name |
8-chloro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQWEOFKPOMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)


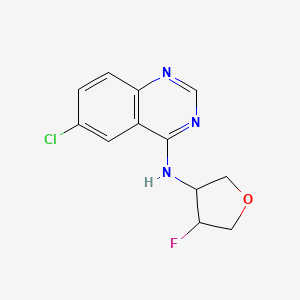
![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
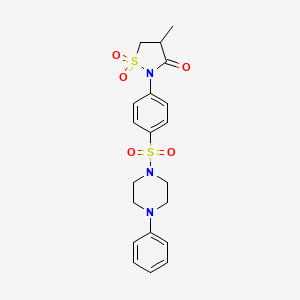
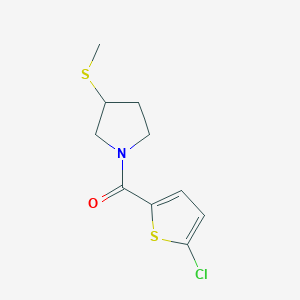
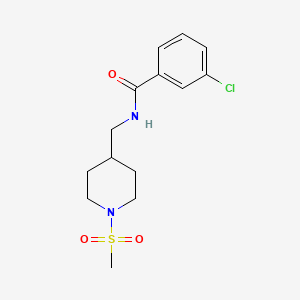
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)
![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)
![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
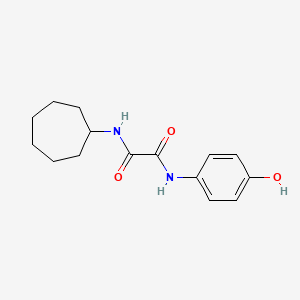
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)